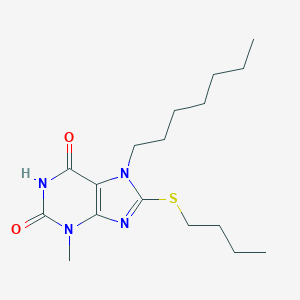

![molecular formula C18H22N2O3S2 B415611 N,N-ジエチル-3-[(5Z)-5-[(4-メトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]プロパンアミド CAS No. 303792-64-5](/img/structure/B415611.png)

N,N-ジエチル-3-[(5Z)-5-[(4-メトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

昆虫忌避剤

この化合物は、さまざまな蚊、ハエ、ノミ、ダニに対して効果的です . その保護効果は、製剤の種類、適用パターン、ユーザーの身体活動、環境、および昆虫の種類と摂食行動などの要因によって異なります . これは、刺す昆虫の攻撃、さらに重要なことに、媒介動物によって媒介される病気の伝染を防ぐための安価で実用的な手段を提供します .

薬物動態と安全性

ヒトと動物の両方において、皮膚浸透と生体分布は迅速かつ広範囲にわたっており、代謝と排泄は完全であるように思われます . 40年以上にわたるヒトでの経験と厳格な動物実験によって証明されているように、推奨どおりに適用した場合、局所適用では一般的に安全です .

金属有機構造体合成溶媒

金属有機構造体(MOF)は、一般的に有毒なホルムアミド溶媒中で合成されます . より環境に優しい溶媒を使用すると、製造の障壁が低くなり、薬物送達などの用途が促進されます . この化合物は、最も広く使用されている昆虫忌避剤であり、この役割を果たすことが示されています .

相方向性

この化合物は、相方向性を持つ金属有機構造体合成溶媒として機能します . つまり、MOFの形成を特定の構造に導くことができます。これは、MOFの機能にとって非常に重要です

作用機序

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a process that leads to the formation of melanin, which is a pigment that gives color to our skin, hair, and eyes.

Mode of Action

The compound interacts with tyrosinase by inhibiting its activity . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine . This interaction results in a decrease in the production of melanin.

Biochemical Pathways

The inhibition of tyrosinase affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in the melanogenesis pathway. This leads to a decrease in the production of melanin.

Result of Action

The result of the compound’s action is a decrease in the production of melanin . This can lead to a lightening of the skin color, as melanin is responsible for pigmentation. Therefore, this compound could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.

特性

IUPAC Name |

N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-4-19(5-2)16(21)10-11-20-17(22)15(25-18(20)24)12-13-6-8-14(23-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNODCCFMEIWFRE-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B415528.png)

![7-phenyl-3b,6,6a,7,9a,10,11,12,13,13a-decahydro-9H-cyclopenta[4,5]pyrido[3,2,1-de]phenanthridine-2-carboxylic acid](/img/structure/B415529.png)

![6-[2-(4-chlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B415534.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B415537.png)

![2-[4-fluoro(phenylsulfonyl)anilino]-N-[2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415539.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B415541.png)

![N-cyclopentyl-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415543.png)

![8-[(2-chloroethyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415547.png)

![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)

![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)